molecular formula C12H14BrNO3S B7559991 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid

4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No. B7559991
M. Wt: 332.22 g/mol
InChI Key: VDUFLCFHDKYRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid, also known as BTA-C1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Mechanism of Action

4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid inhibits the activity of the gamma-secretase enzyme, which is responsible for the cleavage of the Notch receptor. This inhibition prevents the release of the intracellular domain of the Notch receptor, which is necessary for the activation of downstream signaling pathways. By inhibiting the Notch signaling pathway, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to have a selective inhibitory effect on the Notch signaling pathway, with minimal effects on other signaling pathways. This selectivity has been attributed to the specific binding of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid to the gamma-secretase enzyme. In addition, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid is its selectivity for the Notch signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid could focus on improving its solubility and bioavailability, as well as investigating its potential therapeutic applications in other diseases beyond cancer. In addition, further studies could be conducted to elucidate the mechanism of action of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid and its effects on other signaling pathways.

Synthesis Methods

The synthesis of 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid involves several steps, including the reaction of 5-bromothiophene-3-carboxylic acid with cyclohexylamine to form 4-[(5-bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid. This compound is then purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been studied for its potential therapeutic applications in cancer treatment, particularly in the inhibition of the Notch signaling pathway. This pathway plays a critical role in cell differentiation and proliferation, and its dysregulation has been implicated in various types of cancer. 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to inhibit the activity of the gamma-secretase enzyme, which is responsible for the cleavage of the Notch receptor. By inhibiting this pathway, 4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

4-[(5-bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c13-10-5-8(6-18-10)11(15)14-9-3-1-7(2-4-9)12(16)17/h5-7,9H,1-4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUFLCFHDKYRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid

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